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An In-Depth Technical Guide to 1-(4-Amino-2-hydroxyphenyl)ethanone

Introduction

1-(4-Amino-2-hydroxyphenyl)ethanone, also known as 4'-Amino-2'-hydroxyacetophenone, is
a substituted aromatic ketone of significant interest in medicinal chemistry and organic
synthesis.[1] Its molecular architecture, featuring an acetophenone core functionalized with
both an amino and a hydroxyl group, provides a versatile scaffold for the development of novel
compounds. The strategic placement of these functional groups allows for a multitude of
chemical transformations, positioning it as a valuable building block for synthesizing
pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] This guide
provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and
potential applications, designed for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

The inherent properties of a compound dictate its behavior in both chemical and biological
systems. Understanding these characteristics is the first step in rational drug design and
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process development.

Core Physicochemical Properties

1-(4-Amino-2-hydroxyphenyl)ethanone is typically a solid at room temperature, appearing as
a white to off-white crystalline powder.[1] Its solubility in water is a key property for handling
and formulation.[1] The presence of both a basic amino group and an acidic hydroxyl group
means its solubility can be influenced by pH. Under acidic conditions, the protonation of the
amino group can enhance aqueous solubility.[2]

Property Value Source
Molecular Formula CsHsNO2 [11[3]
Molecular Weight 151.16 g/mol [1][3]
CAS Number 2476-29-1 [1]
Appearance White to off-white crystalline o
powder

pKa (Predicted) 10.21 +0.10 [1]
Solubility Soluble in water [1]
Hydrogen Bond Donors 2 [1]
Hydrogen Bond Acceptors 3 [1]
Topological Polar Surface Area  63.3 A2 [1]

Spectroscopic Signature

Spectroscopic analysis is critical for structure elucidation and purity assessment. While specific
experimental spectra for this compound are not widely published, its signature can be reliably
predicted based on its functional groups.
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Technique Predicted Signature Rationale & Interpretation
The acetyl methyl group
appears as a sharp singlet.
~2.5 ppm (s, 3H): Acetyl The amino and hydroxyl
protons (-COCHs).~5.0-6.0 protons are broad due to
ppm (br s, 2H): Amino protons exchange and quadrupolar
1H NMR (-NH2).~6.2-7.5 ppm (m, 3H): effects, with their chemical

Aromatic protons.~9.0-10.0 shifts being highly dependent
ppm (br s, 1H): Phenolic on solvent and concentration.
proton (-OH). The aromatic region will show

a complex splitting pattern due

to the substitution.[4][5]

The carbonyl carbon is

significantly deshielded and
~25 ppm: Acetyl carbon (- )

) appears far downfield.

CHs).~110-130 ppm: Aromatic

Carbons attached to
carbons.~140-160 ppm: ) )

13C NMR electronegative atoms like

Aromatic carbons attached to
N and O.~200 ppm: Carbonyl
carbon (-C=0).

oxygen and nitrogen are also
shifted downfield from
unsubstituted aromatic

carbons.[6]

Infrared (IR)

3200-3500 cm~1 (broad): O-H
and N-H stretching.~1650
cm~1 (strong): C=0 (ketone)
stretching.~1500-1600 cm~1:
Aromatic C=C
stretching.~1200-1300 cm~1:
C-N stretching.

The broadness of the O-H and
N-H bands is due to hydrogen
bonding. The ketone's
carbonyl stretch is a strong,
sharp peak, characteristic of
this functional group. Its
position slightly lower than a
typical ketone (~1715 cm™1) is
due to conjugation with the

aromatic ring.[6][7]

Mass Spec. (MS)

m/z = 151 (M*): Molecular ion
peak.m/z = 136: Loss of a

methyl group (-CHs).m/z =

The molecular ion peak
corresponds to the
compound's molecular weight.

Common fragmentation
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108: Loss of an acetyl group (-  patterns include alpha-
COCHs3). cleavage, where radicals are
lost from the groups adjacent

to the carbonyl.[7]

Synthesis and Chemical Reactivity

As a synthetic intermediate, understanding the pathways to its formation and its subsequent
chemical behavior is paramount for process chemists.

Synthetic Pathway: A Conceptual Protocol

A plausible and efficient route to synthesize 1-(4-Amino-2-hydroxyphenyl)ethanone is via a
Friedel-Crafts acylation of an appropriately substituted phenol, followed by reduction of a nitro
group. This multi-step process leverages well-established, scalable reactions.

 Nitration of 3-Aminophenol: React 3-aminophenol with a nitrating agent (e.g., HNO3/H2S04)
under controlled, cold conditions. The amino group is a strong ortho-, para-director, but steric
hindrance and reaction conditions can be optimized to favor nitration at the C4 position
relative to the hydroxyl group.

o Protection of Functional Groups: The amino and hydroxyl groups are highly reactive and
must be protected before acylation. The amino group can be protected as an amide (e.g.,
using acetic anhydride), and the hydroxyl group can be protected as an ether (e.g., using a
methylating agent).

» Friedel-Crafts Acylation: The protected intermediate is then subjected to Friedel-Crafts
acylation using acetyl chloride (CHsCOCI) and a Lewis acid catalyst like aluminum chloride
(AICI3). The acylation will be directed by the protected groups to the desired position.

o Deprotection and Reduction: The protecting groups are removed under appropriate
conditions (e.g., acidic or basic hydrolysis). Subsequently, the nitro group is selectively
reduced to an amine using a reducing agent such as hydrogen gas with a palladium catalyst
(H2/Pd-C) or tin(ll) chloride (SnCl2).

 Purification: The final product is isolated and purified from the reaction mixture using
techniques like recrystallization or column chromatography to achieve the desired purity for
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downstream applications.

Synthesis Workflow
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Caption: Conceptual workflow for the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone.
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Core Chemical Reactivity

The molecule's utility stems from the distinct reactivity of its three functional groups: the
aromatic amine, the phenolic hydroxyl, and the ketone.

o Aromatic Amine (-NH2): This group is nucleophilic and can undergo standard reactions like
acylation, alkylation, diazotization (to form diazonium salts, which are versatile
intermediates), and Schiff base formation.

e Phenolic Hydroxyl (-OH): The hydroxyl group is acidic and can be deprotonated to form a
phenoxide ion. It can participate in Williamson ether synthesis, esterification, and
electrophilic aromatic substitution, where it acts as a powerful activating group.

» Acetyl Group (-COCHs): The carbonyl carbon is electrophilic and susceptible to attack by
nucleophiles. The alpha-protons on the methyl group are acidic and can be removed by a
base to form an enolate, which can then participate in reactions like aldol condensations and
alpha-halogenation.

Reactivity Profile

Nucleophilic Addition
Enolate Formation

Acetyl Group (-COCHs)

1-(4-Amino-2-hydroxyphenyl)ethanone Hydroxyl Group (-OH) Eg::::;:g:ggg

Acylation

Amino Group (-NH2) Alkylation
Diazotization

Click to download full resolution via product page

Caption: Key reactive functional groups of 1-(4-Amino-2-hydroxyphenyl)ethanone.

Applications in Drug Discovery and Development
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The structural motifs present in 1-(4-Amino-2-hydroxyphenyl)ethanone are found in
numerous biologically active molecules. This makes it a compound of interest for developing
new therapeutic agents.

o Pharmaceutical Intermediate: Its primary application is as a versatile precursor in the
synthesis of more complex drug molecules.[1] Its reactive handles allow for the systematic
construction of compound libraries for high-throughput screening. For example, related
aminohydroxyphenyl ethanone structures are critical intermediates in the synthesis of APIs
for treating inflammatory conditions.[8]

» Antioxidant and Anti-inflammatory Potential: Compounds containing phenolic hydroxyl
groups are well-known for their antioxidant properties, as they can scavenge free radicals.[9]
[10] The combination of the phenol and amino groups may contribute to anti-inflammatory
effects, making this scaffold a potential starting point for developing novel agents against
diseases with an inflammatory component.[1]

e Enzyme Inhibition: The structure could potentially serve as a template for designing enzyme
inhibitors. The different functional groups can be tailored to interact with specific residues
within an enzyme's active site through hydrogen bonding, ionic interactions, or hydrophobic
interactions.[9]

Safety and Handling

While specific toxicological data for 1-(4-Amino-2-hydroxyphenyl)ethanone is limited,
information from structurally related compounds provides a basis for safe handling protocols.

» Hazard Identification: Based on related acetophenone derivatives, this compound should be
handled as potentially hazardous. It may cause skin irritation and serious eye irritation.[11]
Ingestion may be harmful.[11]

e Recommended Handling:
o Work in a well-ventilated area or a chemical fume hood.

o Wear appropriate personal protective equipment (PPE), including chemical-resistant
gloves, safety goggles, and a lab coat.[11]

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1268289/docs?utm_src=pdf-body#1-4-amino-2-hydroxyphenyl-ethanone-basic-properties
https://wap.guidechem.com/encyclopedia/4-amino-2-hydroxyacetophenone-dic304425.html
https://www.nbinno.com/article/pharmaceutical-intermediates/role-1-3-amino-2-hydroxyphenyl-ethanone-api-synthesis-rj
https://pdf.benchchem.com/85/Application_of_1_4_hydroxyamino_phenyl_ethanone_in_Medicinal_Chemistry_Application_Notes_and_Protocols.pdf
https://pdf.benchchem.com/85/A_Comparative_Analysis_of_the_Biological_Activities_of_1_4_hydroxyamino_phenyl_ethanone_Analogs.pdf
https://wap.guidechem.com/encyclopedia/4-amino-2-hydroxyacetophenone-dic304425.html
https://pdf.benchchem.com/85/Application_of_1_4_hydroxyamino_phenyl_ethanone_in_Medicinal_Chemistry_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/product/b1268289/docs?utm_src=pdf-body#1-4-amino-2-hydroxyphenyl-ethanone-basic-properties
https://www.fishersci.com/store/msds?partNumber=AC400620050&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC400620050&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC400620050&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268289?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Avoid generating dust.

o Ensure eyewash stations and safety showers are readily accessible.[11]

o Storage: Store in a cool, dry place away from incompatible materials such as strong
oxidizing agents.[1] Keep the container tightly sealed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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